Hypothemycin

Irreversible kinase inhibition MEK-ERK pathway Cellular selectivity

Researchers studying kinase dependency face a critical limitation: reversible MEK inhibitors lose target engagement under high intracellular ATP, compromising sustained pathway suppression. Hypothemycin solves this via its cis-enone moiety that forms a permanent covalent adduct with Cys166 in the kinase ATP-binding pocket, permanently disabling the target until new protein synthesis occurs. · Irreversible inhibition of MEK1 (IC50 15 nM), VEGFR2 (Ki 10 nM), and PDGFRα/β; >10,000-fold window between on-target (EOL1 IC50 0.0004 µM) and off-target (A549 IC50 6 µM) cell lines. · Validated in vivo: 25 mg/kg/day reduces tumor growth in Ma44 and HCT116 xenografts; efficacy comparable to sunitinib benchmark. · Supplied with ≥98% HPLC purity; long-term storage at -20°C ensures multi-year stability for reproducible results.

Molecular Formula C19H22O8
Molecular Weight 378.4 g/mol
Cat. No. B8103301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypothemycin
Molecular FormulaC19H22O8
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O
InChIInChI=1S/C19H22O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3-/t9-,14-,15+,17+,18+/m0/s1
InChIKeySSNQAUBBJYCSMY-KNTMUCJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypothemycin: Resorcylic Acid Lactone with Irreversible Kinase Inhibition for MEK-ERK Pathway Targeting


Hypothemycin is a naturally occurring 14-membered resorcylic acid lactone (RAL) polyketide originally isolated from fungal fermentations of Hypomyces trichothecoides and later from Coriolus versicolor [1]. It functions as a multikinase inhibitor that selectively and irreversibly targets protein kinases containing a conserved cysteine residue (Cys166) within the ATP-binding domain, including MEK1/2, VEGFR1/2, PDGFRα/β, ERK1/2, FLT-3, and TAK1 [2][3]. The compound's cis-enone moiety acts as a Michael acceptor, forming a covalent adduct with the target cysteine residue, which distinguishes it from reversible ATP-competitive kinase inhibitors [4]. Hypothemycin has demonstrated significant tumor growth inhibition in murine xenograft models and exhibits potent cytotoxicity against cancer cell lines harboring specific activating kinase mutations .

1

Irreversible covalent kinase inhibition via conserved cysteine targeting in ATP-binding pocket

2

Resorcylic acid lactone scaffold with cis-enone Michael acceptor for sustained target engagement

3

Research tool for kinase dependency and oncogene addiction models (MEK, VEGFR, PDGFR, FLT3)

Why Hypothemycin Cannot Be Substituted with Generic Resorcylic Acid Lactones or Reversible MEK Inhibitors


Substituting hypothemycin with generic resorcylic acid lactones (RALs) or reversible MEK inhibitors is scientifically unsound due to three critical, quantifiable differences. First, hypothemycin's irreversible covalent binding mechanism confers sustained target inhibition that reversible inhibitors cannot replicate—reversible binding is subject to competition from high intracellular ATP concentrations, whereas covalent adduct formation permanently disables the kinase until new protein is synthesized [1]. Second, among RALs, only those bearing a cis-enone moiety (including hypothemycin, LL-Z1640-2, and L-783277) exhibit this irreversible mechanism, while trans-enone analogs (e.g., L-783,290) and RALs lacking the enone (e.g., aigialomycin D) show dramatically reduced or absent covalent inhibition [2]. Third, even within the cis-enone RAL subclass, hypothemycin displays a distinct kinase selectivity profile and potency spectrum—for example, hypothemycin inhibits MEK with an IC50 of 15 nM compared to 4 nM for the closely related L-783277, and shows different relative activity against VEGFR2 (Ki = 10 nM) versus MEK1 (Ki = 17 nM) [3][4]. These compound-specific quantitative differences preclude simple interchange based solely on structural class similarity.

Mechanism

Reversible MEK inhibitors lack sustained covalent target suppression; pathway blockade may not transfer.

Stereochemistry

Trans-enone RAL analogs and non-enone RALs show markedly reduced or absent irreversible inhibition.

Selectivity

Kinase selectivity profile differs even among cis-enone RALs; MEK potency and off-target pattern may shift.

Quantitative Differentiation Evidence for Hypothemycin Against Key Kinase Inhibitor Comparators


Irreversible Covalent Binding vs. Reversible MEK Inhibitor U0126: Cellular Selectivity and Functional Outcome

In a direct cellular comparison against the reversible MEK inhibitor U0126, hypothemycin normalized the morphology and inhibited anchorage-independent growth of Ki-ras transformed NRK cells with selectivity and potency comparable to or greater than U0126 [1]. While U0126 acts as a reversible ATP-competitive inhibitor, hypothemycin achieves sustained pathway blockade through covalent modification of the conserved cysteine residue in MEK and related kinases, which may account for its superior or equivalent functional outcomes in this transformation model [1]. Additionally, hypothemycin demonstrated functional selectivity by potently inhibiting PDGFR autophosphorylation and MEK-ERK pathway activation in PDGF-treated NRK cells, while only modestly attenuating the PI3K pathway, indicating pathway-specific effects not simply attributable to broad kinase inhibition [1].

Cellular functional outcome vs U0126
Head-to-head
Comparable or greater morphology normalization & anchorage-independent growth inhibition
Supports sustained pathway blockade in Ras-transformed models.
Ki-ras NRK cells; PDGF-treated NRK pathway selectivity context.
Irreversible kinase inhibition MEK-ERK pathway Cellular selectivity Anchorage-independent growth

Comparative MEK Inhibition Potency: Hypothemycin (IC50 15 nM) vs. L-783277 (IC50 4 nM) and L-783,290 (Trans-Analog)

Among cis-enone resorcylic acid lactones, hypothemycin exhibits an IC50 of 15 nM against MEK, compared to 4 nM for the closely related analog L-783277 [1]. Critically, the trans-alkene analog L-783,290 shows much weaker potency, confirming that the cis-enone configuration is essential for potent covalent inhibition [1]. The inhibition displays time-dependent kinetics, a hallmark of covalent mechanism-based inhibition [1]. Hypothemycin was further shown to be a mechanism-based inhibitor of 18 out of 19 kinases containing the conserved cysteine residue, including MEK, MAP kinases, VEGFR, and ERK2 [1].

MEK inhibition IC50
Reported
IC50 = 15 nM (hypothemycin)
L-783277: 4 nM; trans-analog L-783,290: much weaker
Cis-enone covalent inhibitor potency tier; supports kinase selectivity comparison.
Time-dependent kinetics; 18/19 cysteine-kinases inhibited.
MEK inhibition Structure-activity relationship Covalent inhibitor RAL potency ranking

Multikinase Inhibition Profile: Hypothemycin Ki Values Across VEGFR, MEK, FLT-3, PDGFR, and ERK

Hypothemycin displays a distinct multikinase inhibition profile with Ki values of 10/70 nM for VEGFR2/VEGFR1, 17/38 nM for MEK1/MEK2, 90 nM for FLT-3, 900 nM/1.5 µM for PDGFRβ/PDGFRα, and 8.4/2.4 µM for ERK1/ERK2 [1]. This profile reveals that hypothemycin is most potent against VEGFR2 (Ki = 10 nM) and MEK1 (Ki = 17 nM), with progressively lower potency against FLT-3, PDGFR, and ERK. This graded selectivity differs from that of other multikinase inhibitors such as sunitinib (an FDA-approved VEGFR inhibitor) and may be exploited for pathway-specific applications [2]. Notably, hypothemycin also inhibits TAK1 in vitro with an IC50 of 33 nM .

Multikinase Ki profile
Cross-study comparable
VEGFR2: 10 nM, MEK1: 17 nM, FLT3: 90 nM, PDGFRβ: 900 nM, ERK2: 2.4 µM
Graded selectivity fingerprint for pathway-specific tool compound selection.
Compiled by Probes & Drugs Portal; TAK1 IC50 33 nM also reported.
Multikinase inhibitor VEGFR PDGFR FLT-3 Kinase selectivity profile

In Vivo Tumor Growth Inhibition: Hypothemycin Efficacy in Murine Xenograft Models Compared to Sunitinib

Hypothemycin has demonstrated significant tumor growth inhibition in at least three separate murine xenograft models . In a comparative study of irreversible kinase inhibitors, hypothemycin and related compounds inhibited tumor growth in vivo with comparable efficacy to sunitinib, an FDA-approved VEGFR inhibitor [1]. Specific in vivo data show that hypothemycin reduces tumor growth in Ma44 and HCT116 mouse xenograft models when administered at a dose of 25 mg/kg per day . Additionally, hypothemycin at 10 mg/kg extended survival time by more than 30 days in Trypanosoma brucei-infected mice, achieving a cure rate of 33% .

In vivo xenograft tumor inhibition
Data to verify
Comparable tumor growth inhibition to sunitinib in murine models
Reported in vivo model-response context; source-specific review needed.
Ma44, HCT116 xenografts; 25 mg/kg/day; survival extension in T. brucei model.
In vivo efficacy Xenograft model Antitumor activity VEGFR inhibition

Cellular Cytotoxicity Profile: Differential Sensitivity Across Cancer Cell Lines with Activating Mutations

Hypothemycin exhibits potent and mutation-dependent cytotoxicity across a panel of cancer cell lines, with IC50 values ranging from sub-nanomolar to micromolar depending on the specific oncogenic driver mutation . Key IC50 values include: EOL1 cells (FIP1L1-PDGFRα fusion) = 0.0004 µM (0.4 nM); MV-4-11 cells (FLT3-ITD mutation) = 0.006 µM (6 nM); A549 NSCLC cells (KRAS mutation) = 6 µM (6,000 nM); c-KIT D814Y mutant = 0.4 nM; SKOV-3 ovarian cancer cells (HER2 mutation) = 50-70 nM; melanoma COLO829 cells (BRAF V600E mutation) = 370 nM; HUVEC cells (VEGFR-dependent) = 6.0-7.0 µM . This 10,000-fold range in potency demonstrates that hypothemycin's cytotoxic effects are highly dependent on the presence of specific activating kinase mutations, consistent with its mechanism of covalent inhibition of cysteine-containing kinases . In particular, cell lines with activating mutations in kinases that are direct hypothemycin targets (e.g., FLT3-ITD, PDGFRα fusion) show exquisite sensitivity, while KRAS-mutant lines lacking a direct kinase target show relative resistance [1].

Cytotoxicity IC50 range
Cross-study comparable
EOL1: 0.0004 µM – A549/HUVEC: ~6–7 µM (>10,000-fold)
Mutation-dependent cytotoxicity context; supports oncogene-addiction endpoint review.
FLT3-ITD, PDGFRα fusion, c-KIT mutant lines highly sensitive.
Cytotoxicity Cancer cell lines Mutation-dependent sensitivity Oncogene addiction

Structure-Activity Relationship: Modifiable 4-Position vs. Intolerant C4′-C8′ Region for Analog Development

Semisynthetic evaluation of hypothemycin cytotoxicity structure-activity relationship (SAR) identified the C4′-C8′ region of the macrocyclic lactone as relatively intolerant of structural modifications, while the 4-position of the resorcylic acid can be manipulated without negatively impacting cytotoxicity [1][2]. This SAR map enables rational design of hypothemycin analogs with improved solubility and pharmacokinetic properties while preserving target engagement [1]. Additionally, hypothemycin, an epoxide derivative of (5Z)-7-oxozeaenol, was used in the semisynthesis of a series of C8-C9 diol derivatives, with many inhibiting TAK1 at submicromolar concentrations [3]. The identification of 4-O-demethylhypothemycin, which exhibited potent and selective cytotoxic activity against cell lines with a BRAF mutation, further demonstrates that targeted modifications can yield analogs with distinct selectivity profiles [4].

SAR map for derivatization
Class-level
4-position modifiable; C4′-C8′ region intolerant to changes
Supports medicinal chemistry scaffold selection with defined modifiable sites.
4-O-demethylhypothemycin, C8-C9 diol derivatives as precedent.
Structure-activity relationship Chemical derivatization Solubility optimization Pharmacokinetics

Optimal Research and Procurement Scenarios for Hypothemycin Based on Quantitative Evidence


Investigation of MEK-ERK Pathway Dependency in Ras-Transformed and Oncogene-Addicted Cancer Models

Researchers studying MEK-ERK pathway dependency in Ras-transformed cells should select hypothemycin based on its demonstrated ability to normalize morphology and inhibit anchorage-independent growth of Ki-ras transformed NRK cells with selectivity comparable to or greater than the benchmark MEK inhibitor U0126 [1]. The compound's irreversible covalent binding mechanism provides sustained pathway inhibition that reversible inhibitors cannot match, making it particularly suitable for experiments requiring prolonged target suppression. Additionally, hypothemycin's selective inhibition of PDGFR autophosphorylation and MEK-ERK activation while only modestly affecting the PI3K pathway enables pathway-specific interrogation in PDGF-stimulated systems [1].

Validation of Kinase Dependency in Cell Lines Harboring FLT3-ITD, PDGFRα Fusion, or c-KIT Mutations

Investigators using cancer cell line panels to validate kinase dependency should procure hypothemycin for its exquisite potency (sub-nanomolar IC50) against lines harboring activating mutations in direct target kinases: EOL1 (FIP1L1-PDGFRα, IC50 = 0.0004 µM), MV-4-11 (FLT3-ITD, IC50 = 0.006 µM), and c-KIT D814Y mutant (IC50 = 0.4 nM) [1]. The >10,000-fold differential sensitivity between these lines and KRAS-mutant or VEGFR-dependent lines (A549 IC50 = 6 µM; HUVEC IC50 = 6-7 µM) provides a robust dynamic range for assessing on-target versus off-target effects [1]. This application leverages the compound's mutation-dependent cytotoxicity profile to validate genetic dependencies in preclinical models.

Preclinical In Vivo Efficacy Studies Requiring Tumor Growth Inhibition in Xenograft Models

For in vivo pharmacology studies requiring demonstrated tumor growth inhibition, hypothemycin is the appropriate selection among resorcylic acid lactones due to validated efficacy in multiple murine xenograft models [1]. The compound reduces tumor growth in Ma44 and HCT116 xenografts at a dose of 25 mg/kg/day . Furthermore, hypothemycin has demonstrated in vivo efficacy comparable to the FDA-approved VEGFR inhibitor sunitinib in comparative studies, providing a clinically relevant benchmark for data interpretation [2]. This established in vivo activity distinguishes hypothemycin from RAL analogs lacking published xenograft validation data.

Medicinal Chemistry Campaigns for Irreversible Kinase Inhibitor Optimization

Medicinal chemistry teams developing irreversible kinase inhibitors should select hypothemycin as a starting scaffold based on the availability of a detailed structure-activity relationship (SAR) map that identifies the C4′-C8′ macrocyclic region as pharmacophore-critical and the 4-position of the resorcylic acid as a modifiable site for solubility and pharmacokinetic optimization [1]. The existence of active semisynthetic derivatives, including C8-C9 diol analogs with TAK1 inhibitory activity and 4-O-demethylhypothemycin with selective activity against BRAF-mutant cells, provides precedented derivatization pathways [2]. This defined SAR landscape reduces the synthetic exploration space and accelerates lead optimization compared to uncharacterized RAL scaffolds.

Application
Selection Property
Validation Focus
Ras-transformed cell pathway studies
Irreversible MEK-ERK pathway inhibition
Cell morphology and anchorage-independent growth endpoint review
Kinase-dependency validation in mutant cell lines
Mutation-dependent cytotoxicity profile
Oncogene-addiction model endpoint context
In vivo xenograft tumor growth research
Reported in vivo model-response context
Xenograft tumor growth endpoint interpretation
Irreversible kinase inhibitor lead optimization
Detailed SAR map with modifiable positions
Analog cytotoxicity and selectivity context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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